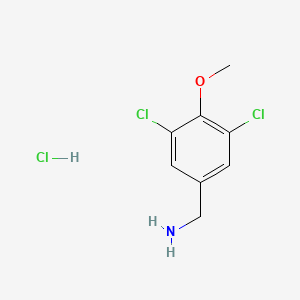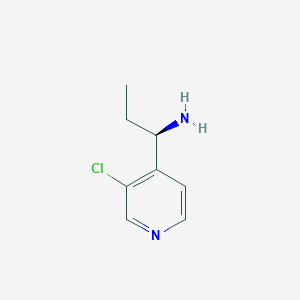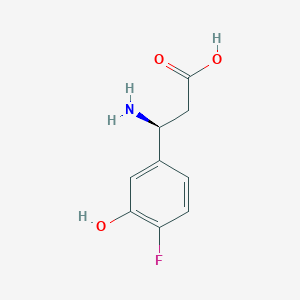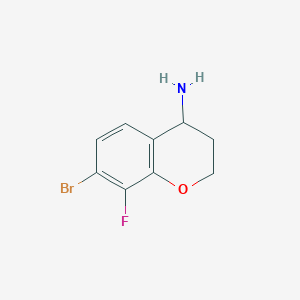
(R)-7-Methylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methylchroman-4-amine typically involves the reduction of a ketone precursor using imine reductases (IREDs). These enzymes catalyze the reductive amination of ketones to produce chiral secondary amines with high yields and enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-7-Methylchroman-4-amine are not well-documented in the literature. the use of biocatalysts like IREDs suggests that enzymatic processes could be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-Methylchroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products.
Wissenschaftliche Forschungsanwendungen
®-7-Methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of ®-7-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-7-Methylchroman-4-amine: The enantiomer of ®-7-Methylchroman-4-amine.
Chromane derivatives: Compounds with similar bicyclic structures but different functional groups.
Other chiral amines: Compounds like ®-rasagiline, which also have chiral amine groups.
Uniqueness
®-7-Methylchroman-4-amine is unique due to its specific chiral configuration and the presence of the chroman ring system. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
VLFWKNOFAQNDID-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)[C@@H](CCO2)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)



![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)



![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)




